4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylamino group and a thiazole ring bearing a nitrophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Sulfonylation: The thiazole ring is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the coupling of the sulfonylated thiazole with 4-(diethylamino)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, potentially forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Reduction: 4-(diethylamino)-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, such as antimicrobial or anticancer properties. The presence of the nitrophenylsulfonyl group suggests potential interactions with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action for any bioactive derivatives of 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces. The nitrophenylsulfonyl group may facilitate binding to these targets through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.
4-(diethylamino)-N-(5-((4-methylphenyl)sulfonyl)thiazol-2-yl)benzamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenylsulfonyl group in 4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and potential bioactivity, offering distinct advantages in various applications.
Biological Activity
4-(diethylamino)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazole ring and a nitrophenylsulfonyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
- Sulfonylation : The thiazole is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base.
- Amidation : Finally, the sulfonylated thiazole is coupled with 4-(diethylamino)benzoic acid using coupling reagents like EDCI and catalysts such as DMAP.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The nitrophenylsulfonyl group may enhance binding through hydrogen bonding and electrostatic interactions with enzymes or receptors involved in metabolic pathways. Such interactions could lead to inhibition or activation of specific biological processes .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 100 to 400 μg/mL .
Cytotoxicity
In vitro studies have demonstrated that related benzamide derivatives possess cytotoxic properties against cancer cell lines. For example, derivatives have been tested against leukemia cells, showing IC50 values in the micromolar range, comparable to established chemotherapeutic agents .
Enzyme Inhibition
The compound's thiazole core has been associated with significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a recent study, analogs showed IC50 values ranging from 0.20 µM to 14.30 µM against BChE, indicating potent enzyme inhibition compared to standard drugs like donepezil .
Case Studies
- Antitumor Effects : A study involving similar benzamide compounds found that some derivatives exhibited antitumor effects in clinical settings, leading to prolonged survival in patients treated with doses exceeding 4.3 GBq .
- Neuroprotective Effects : Thiazole-bearing sulfonamide analogs were evaluated for their neuroprotective activities, particularly against Alzheimer's disease models. Some compounds demonstrated significant inhibition of AChE, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Enzyme Inhibition (IC50 µM) |
---|---|---|---|
Target Compound | Moderate (100-400 μg/mL) | ~10 (leukemia cells) | 0.20 - 14.30 (BChE) |
Analog A | Low | ~15 | 5.00 |
Analog B | High | ~8 | 3.00 |
Properties
IUPAC Name |
4-(diethylamino)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-3-23(4-2)15-7-5-14(6-8-15)19(25)22-20-21-13-18(30-20)31(28,29)17-11-9-16(10-12-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIOAXIRLTXGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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